2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
Description
This compound features a tetrahydropyridinone core substituted with a cyano group at position 3, a 4-fluorophenyl group at position 4, and a sulfanyl-linked acetamide moiety attached to a 4-phenoxyphenyl group. Its molecular formula is C₂₆H₂₁FN₃O₃S, with a molecular weight of 477.53 g/mol.
Properties
IUPAC Name |
2-[[5-cyano-4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3S/c27-18-8-6-17(7-9-18)22-14-24(31)30-26(23(22)15-28)34-16-25(32)29-19-10-12-21(13-11-19)33-20-4-2-1-3-5-20/h1-13,22H,14,16H2,(H,29,32)(H,30,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNGZDUOIIOUMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C#N)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorobenzaldehyde with cyanoacetamide and Meldrum’s acid in the presence of a base such as N-methylmorpholine. This reaction forms an intermediate Michael adduct, which is then cyclized to produce the desired tetrahydropyridinyl compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Synthesis: The distyryl derivative () achieves a high yield (85%) via ethanol reflux, suggesting efficient thioether formation.
- Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in enhances metabolic stability but may reduce solubility. The 4-fluorophenyl group in the target compound balances lipophilicity and electronic effects .
Table 2: Predicted Physicochemical Properties
Key Observations :
- Lipophilicity: The target compound’s logP (~3.8) is intermediate, balancing the lipophilic 4-phenoxyphenyl and polar sulfanyl/cyano groups. This contrasts with the highly lipophilic distyryl derivative (, logP ~5.2) .
- Solubility : The furan-containing analog () may exhibit better aqueous solubility due to its heterocyclic polarity, whereas the trifluoromethyl derivative () likely has poor solubility .
- Bioactivity: The sulfanyl bridge and cyano group are conserved across analogs, suggesting a shared mechanism (e.g., kinase inhibition via ATP-binding pocket interactions). The phenoxyphenyl group in the target compound may enhance target selectivity compared to smaller substituents like chlorophenyl () .
Biological Activity
The compound 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide (hereafter referred to as Compound A) is a complex organic molecule with potential pharmacological applications. Its unique structure includes a tetrahydropyridine moiety and various functional groups that may influence its biological activity. This article reviews the biological activity of Compound A based on available research findings.
Chemical Structure and Properties
Compound A has the following chemical identifiers:
- Molecular Formula : C22H20FN3O2S
- IUPAC Name : 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
- Molecular Weight : 409.5 g/mol
The molecular structure is characterized by:
- A cyano group which may enhance lipophilicity.
- A fluorophenyl group that could contribute to receptor binding.
- A tetrahydropyridine ring which is often associated with various biological activities.
The exact mechanism of action for Compound A is not fully elucidated. However, it is hypothesized to interact with specific molecular targets, potentially involving:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE), suggesting that Compound A may also modulate enzymatic activity.
- Receptor Modulation : The presence of the fluorophenyl group may facilitate binding to various receptors, influencing signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance:
- Compounds containing tetrahydropyridine rings have been documented to possess antibacterial and antifungal activities against various pathogens including Staphylococcus aureus and Escherichia coli .
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate to significant |
| Escherichia coli | Moderate |
| Candida albicans | Significant |
Antioxidant Activity
Compounds structurally related to Compound A have demonstrated antioxidant capabilities, which are crucial for mitigating oxidative stress in biological systems. This activity can be attributed to the presence of electron-donating groups that stabilize free radicals .
Neuroprotective Effects
The potential neuroprotective effects of Compound A are suggested by its structural similarity to known neuroprotective agents. The inhibition of AChE could lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and providing therapeutic benefits in neurodegenerative diseases such as Alzheimer's .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to Compound A:
-
Study on Enzyme Inhibition :
- Researchers investigated a series of tetrahydropyridine derivatives and found that they significantly inhibited AChE with IC50 values ranging from 0.5 to 10 µM, indicating a strong potential for cognitive enhancement .
- Antimicrobial Screening :
- Antioxidant Evaluation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
